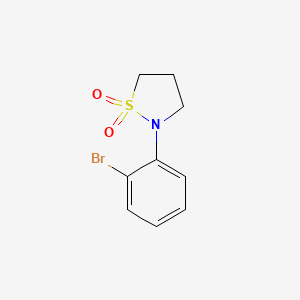

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide

描述

Evolution of Sultam Chemistry and Isothiazolidine 1,1-dioxide Research

The historical development of sultam chemistry traces its origins to the early exploration of cyclic sulfonamides, which emerged as important structural motifs in medicinal chemistry during the mid-20th century. Initial research focused primarily on the antibacterial properties of these compounds, but subsequent decades witnessed a significant expansion in their therapeutic potential. The evolution of isothiazolidine 1,1-dioxide research specifically began with fundamental studies on five-membered heterocycles containing sulfur atoms, where researchers recognized the unique chemical properties imparted by the sulfonyl functionality.

The systematic investigation of isothiazolidine 1,1-dioxide derivatives gained momentum through the development of ring-closing metathesis methodologies, which enabled efficient access to these cyclic structures on multigram scales. Early synthetic approaches relied on traditional cyclization reactions, but modern methodologies have incorporated advanced catalytic systems and one-pot protocols that significantly improved yields and selectivity. The development of click chemistry applications in sultam synthesis marked a pivotal advancement, allowing for the rapid generation of diverse libraries containing triazole-linked isothiazolidine 1,1-dioxide scaffolds.

Research into bromophenyl-substituted variants emerged from the broader investigation of halogenated heterocycles, where the bromine atom serves as both a directing group for further functionalization and a bioisosteric replacement for other substituents. The compound 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide, bearing the Chemical Abstracts Service registry number 71703-14-5, represents a specific example of this research trajectory. Modern synthetic approaches have demonstrated the feasibility of preparing this compound through various methodologies, including direct sulfonylation of amino precursors followed by cyclization reactions.

The pharmaceutical relevance of sultam derivatives has driven continued research interest, particularly following the commercial success of compounds such as sulbactam, which contains a 1,3-thiazolidine 1,1-dioxide moiety. This success validated the therapeutic potential of cyclic sulfonamides and encouraged further exploration of structurally related compounds, including isothiazolidine 1,1-dioxide derivatives. Contemporary research has expanded beyond traditional medicinal applications to include materials science and catalysis, reflecting the versatility of these heterocyclic scaffolds.

Structural Classification and Nomenclature of Cyclic Sulfonamides

Cyclic sulfonamides, commonly referred to as sultams, constitute a diverse class of heterocyclic compounds characterized by the presence of a sulfonyl group incorporated within a ring structure. The systematic classification of these compounds follows established nomenclature conventions that reflect both their ring size and substitution patterns. Isothiazolidine 1,1-dioxide represents a specific subclass within the broader sultam family, distinguished by its five-membered ring structure containing one nitrogen atom and one sulfur atom in a 1,2-relationship.

The nomenclature system for isothiazolidine 1,1-dioxide derivatives follows International Union of Pure and Applied Chemistry guidelines, where the core heterocycle is designated as isothiazolidine, and the 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur center. For this compound, the systematic name reflects the substitution pattern at the nitrogen atom with a brominated phenyl group at the ortho position. Alternative nomenclature systems may refer to this compound as N-(2-Bromophenyl)-1,3-propanesultam, emphasizing the sultam nature of the structure.

The structural classification of sultams encompasses ring sizes ranging from four to eight members, with five-membered rings representing one of the most synthetically accessible and biologically relevant categories. Within the five-membered sultam class, further subdivision occurs based on the heteroatom arrangement and substitution patterns. Isothiazolidine 1,1-dioxide derivatives specifically feature the sulfur and nitrogen atoms in adjacent positions, contrasting with other five-membered sultams such as thiazolidine 1,1-dioxide, where the heteroatoms are separated by a carbon atom.

The molecular formula of this compound is represented as C9H10BrNO2S, reflecting the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The compound's molecular weight is calculated as 276.15 daltons, and its structural features include a saturated five-membered ring with the characteristic sulfonyl functionality. The bromophenyl substituent introduces additional complexity to the molecular architecture, creating opportunities for further chemical modifications through metal-catalyzed coupling reactions or nucleophilic substitution processes.

Stereochemical considerations play an important role in the classification of isothiazolidine 1,1-dioxide derivatives, particularly when additional chiral centers are present in the molecule. The ring conformation and the orientation of substituents can significantly influence the compound's physical properties and biological activity. For this compound, the planar nature of the phenyl ring and its proximity to the heterocycle create specific spatial arrangements that affect intermolecular interactions and crystallization behavior.

Significance of this compound in Heterocyclic Chemistry

The compound this compound occupies a unique position in heterocyclic chemistry due to its combination of structural features that enable diverse reactivity patterns. The presence of the five-membered sultam core provides a rigid scaffold that can serve as a conformational constraint in drug design applications, while the bromophenyl substituent offers a versatile handle for further chemical elaboration. This dual functionality makes the compound particularly valuable as a synthetic intermediate and as a lead structure for medicinal chemistry programs.

The significance of this compound extends to its role as a representative member of halogenated sultams, which have emerged as important building blocks in contemporary synthetic methodology. The bromine atom in the ortho position of the phenyl ring creates unique electronic and steric effects that influence the reactivity of both the aromatic system and the adjacent sultam moiety. These effects have been exploited in various synthetic transformations, including palladium-catalyzed cross-coupling reactions and directed metalation processes.

From a structural perspective, this compound exemplifies the successful integration of multiple pharmacophoric elements within a single molecular framework. The sultam core provides hydrogen bonding capabilities through its sulfonyl oxygens and potential for metal coordination, while the bromophenyl group contributes hydrophobic interactions and halogen bonding opportunities. This combination of interaction modes has proven valuable in the design of enzyme inhibitors and receptor modulators.

The compound's significance is further enhanced by its synthetic accessibility through established methodologies. Recent developments in sultam synthesis have demonstrated efficient routes to this specific derivative, enabling its use in library synthesis and structure-activity relationship studies. The availability of reliable synthetic methods has facilitated biological evaluation efforts and contributed to a growing understanding of the pharmacological potential of brominated isothiazolidine 1,1-dioxide derivatives.

The role of this compound in heterocyclic chemistry is also reflected in its contribution to fundamental studies of sultam reactivity and mechanism. The compound has served as a model system for investigating the electronic properties of sultam nitrogen atoms and the influence of aromatic substituents on heterocycle stability. These investigations have provided valuable insights into the design principles for new sultam derivatives with enhanced properties.

Fundamental Research Questions in Bromophenyl-Substituted Sultams

Contemporary research on bromophenyl-substituted sultams, including this compound, has been driven by several fundamental questions that address both mechanistic understanding and practical applications. One primary area of investigation concerns the influence of halogen substitution patterns on the biological activity and pharmacological properties of sultam derivatives. Researchers have sought to understand how the position and nature of halogen substituents affect molecular recognition events and binding affinity to biological targets.

The question of synthetic methodology optimization represents another major research focus, particularly regarding the development of more efficient and selective routes to brominated sultam derivatives. Current investigations examine the role of various catalytic systems in promoting sultam formation and the factors that control regioselectivity in bromination reactions. The development of enantioselective synthetic approaches has emerged as a significant challenge, given the potential for chiral centers in both the sultam ring and the substituent groups.

Mechanistic studies have addressed fundamental questions about the reactivity patterns of bromophenyl-substituted sultams in various chemical transformations. Research has focused on understanding the electronic effects of the sulfonyl group on the reactivity of the brominated aromatic ring and the potential for intramolecular interactions between these functional groups. The investigation of ring-opening and ring-expansion reactions has provided insights into the stability and dynamic behavior of the isothiazolidine 1,1-dioxide core under different reaction conditions.

Structure-activity relationship studies have generated important research questions regarding the molecular features responsible for biological activity in bromophenyl-substituted sultams. Investigations have examined the relative contributions of the sultam core, the bromine atom, and the overall molecular geometry to observed pharmacological effects. The role of conformational flexibility and the preferred binding conformations of these compounds remain active areas of research.

The development of new applications for bromophenyl-substituted sultams has raised questions about their potential utility beyond traditional pharmaceutical applications. Research has explored their use as ligands in organometallic chemistry, as building blocks for supramolecular assemblies, and as precursors for advanced materials. The investigation of these alternative applications has revealed new aspects of sultam chemistry and expanded the scope of fundamental research in this area.

属性

IUPAC Name |

2-(2-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPXIGBSXPLFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501983 | |

| Record name | 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71703-14-5 | |

| Record name | Isothiazolidine, 2-(2-bromophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization and Substitution Strategy

One common approach involves the cyclization of precursors containing thiol and amine functionalities with 2-bromophenyl derivatives to form the isothiazolidine ring. This is followed by oxidation to achieve the 1,1-dioxide state.

For example, a related compound, 2-(3-aminophenyl)isothiazolidine 1,1-dioxide, is synthesized by reacting 3-aminophenyl isothiocyanate with suitable reagents in ethanol or methanol at 60–80 °C, followed by recrystallization for purification. By analogy, the 2-(2-bromophenyl) derivative can be prepared using 2-bromophenyl isothiocyanate or related intermediates under similar conditions.

Alkylation and Ring Closure

A reported method for a related benzothiazine dioxide compound involves the reaction of 2-bromo-N-(2-bromophenyl) acetamide with 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide in the presence of potassium carbonate in dimethylformamide (DMF). The mixture is vortexed at 28–30 °C for 10 minutes and then heated at 100 °C for 120 minutes. The product precipitates upon pouring into ice-cold water and is purified by recrystallization from ethanol, yielding 75% product. Although this example is for a different but related compound, it provides insight into conditions suitable for incorporating 2-bromophenyl groups and achieving sulfone oxidation.

Oxidation to 1,1-Dioxide

The oxidation of the sulfur atom in the isothiazolidine ring to form the 1,1-dioxide is typically achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures (25–50 °C). This step is crucial for obtaining the sulfone functionality characteristic of the target compound.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, Dimethylformamide (DMF) | Choice depends on solubility and reaction specifics |

| Temperature | 28–30 °C (initial mixing), 60–100 °C (heating) | Heating promotes cyclization and substitution |

| Reaction Time | 10 minutes (vortexing) + 120 minutes (heating) | Ensures complete reaction and product formation |

| Oxidizing Agent | Hydrogen peroxide, Potassium permanganate | For sulfone formation |

| Purification | Recrystallization from ethanol or similar solvents | Enhances product purity |

| Yield | Up to 75% (reported for related compounds) | Dependent on reaction conditions and scale |

Research Findings and Analytical Data

- The reaction involving 2-bromo-N-(2-bromophenyl) acetamide and benzothiazine derivatives in DMF under heating produces the sulfone product with good yield (75%) and purity after recrystallization.

- The oxidation step is pivotal to convert the thiazolidine sulfur to the 1,1-dioxide form, which significantly alters the compound’s chemical properties and biological activity.

- Structural confirmation is typically achieved through X-ray crystallographic analysis, nuclear magnetic resonance (NMR), and mass spectrometry, ensuring the correct formation of the isothiazolidine ring and the sulfone group.

Summary Table of Preparation Methods

化学反应分析

Synthetic Routes to 2-(2-Bromophenyl)isothiazolidine 1,1-Dioxide

The compound is synthesized via cyclization or substitution reactions involving brominated precursors. A representative method involves:

- Cyclocondensation : Reaction of 2-bromoacetophenone derivatives with thioamide precursors under basic conditions. For example, treatment of 2-bromo-N-(2-bromophenyl)acetamide with potassium carbonate in dimethylformamide (DMF) at 100°C yields this compound in 61% isolated yield after recrystallization .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization of bromoacetamide | K₂CO₃, DMF, 100°C, 2 h | 61% |

Nucleophilic Aromatic Substitution (NAS)

The 2-bromophenyl group participates in cross-coupling reactions, leveraging the bromide as a leaving group:

- Buchwald-Hartwig Amination : Reaction with primary or secondary amines in the presence of palladium catalysts (e.g., Pd(OAc)₂/XPhos) to form aryl amines.

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids to generate biaryl derivatives .

Hypothetical Example :

Ring-Opening Reactions

The isothiazolidine 1,1-dioxide ring undergoes hydrolysis or alkylation under specific conditions:

- Acid-Catalyzed Hydrolysis : Treatment with concentrated HCl opens the sultam ring, yielding sulfonamide derivatives .

- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the nitrogen atom forms N-alkylated products .

Observed Reaction :

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonyl group directs electrophiles to meta positions on the phenyl ring:

- Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the sulfonyl group .

Stability and Reactivity Trends

科学研究应用

Chemistry

Building Block for Complex Molecules

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Converts the dioxide to sulfide.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.

Biology

Biological Activity

Research has highlighted the potential of this compound in biological applications, particularly in antimicrobial and anticancer research. Key findings include:

- Antimicrobial Properties : Exhibits significant activity against bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis, attributed to hydrophobic interactions with bacterial proteins .

- Anticancer Activity : The compound shows promise in inhibiting cyclin-dependent kinases (CDKs) and topoisomerases, disrupting cell cycle regulation and DNA replication.

Case Study: Antidiabetic Potential

In studies focusing on antidiabetic properties, this compound demonstrated effective inhibition of α-glucosidase activity with an IC50 value of 0.11 µM. This suggests its potential role in managing blood glucose levels in diabetic patients .

Medical Applications

Therapeutic Agent Exploration

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Its mechanisms of action include:

- Enzyme Inhibition : Targeting critical enzymes involved in cellular processes.

- Modulation of Cell Signaling Pathways : Affecting pathways vital for tumor growth and survival.

作用机制

The mechanism of action of 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

相似化合物的比较

Table 1: Comparative Analysis of Isothiazolidine 1,1-Dioxide Derivatives

Structural and Electronic Differences

- Meta (3-Bromo): Improved synthetic accessibility; used in intermediates for triazine-based therapeutics ().

- Substituent Effects :

Research Findings and Challenges

- Ortho-Bromine Limitations : The discontinued status of this compound () may reflect synthetic hurdles, such as poor regioselectivity or purification issues.

- Meta-Bromine Advantages : Higher yields and broader applicability in drug discovery ().

- Aliphatic vs. Aromatic Substituents : Aliphatic derivatives (e.g., isopropyl, tert-butyl) exhibit better crystallinity but reduced biological activity compared to aromatic analogs.

生物活性

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide (CAS No. 71703-14-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiazolidine ring with a bromophenyl substituent. The presence of the sulfur atom in the isothiazolidine structure contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have reported minimum inhibitory concentrations (MICs) against strains of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes. Specifically, it has been shown to suppress cyclooxygenase (COX-2) and lipoxygenase (LOX) activities, which are critical in the production of pro-inflammatory mediators .

Table 1: Inhibition Potency of this compound

| Enzyme | IC50 (µM) |

|---|---|

| COX-2 | 5.0 |

| LOX | 3.5 |

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound interacts with the active sites of COX-2 and LOX, leading to reduced enzymatic activity and subsequent decrease in inflammatory mediators.

- Cell Signaling Modulation : It influences various cell signaling pathways that regulate inflammation and immune responses .

Study on Antidiabetic Properties

A study investigated the antidiabetic potential of derivatives of isothiazolidine compounds, including this compound. The compound was assessed for its ability to inhibit α-glucosidase and α-amylase enzymes, which play crucial roles in carbohydrate metabolism. Results indicated that this compound significantly lowered blood glucose levels in animal models .

Cytotoxicity Assessment

In vitro studies using MTT assays evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated selective cytotoxicity with low toxicity towards normal cells, suggesting its potential as a chemotherapeutic agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Toxicological assessments have indicated a safe profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects and safety margins.

常见问题

Q. Optimization strategies :

- Temperature control : Cyclization at 80–100°C improves ring closure efficiency .

- Catalyst screening : Copper(I) iodide with chelating ligands (e.g., phenanthroline) enhances coupling reaction rates and selectivity .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., H₂O/MeCN) ensures high purity (>95%) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy :

- Mass spectrometry (LCMS) : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺ = 304.00 for analogous derivatives) .

- Infrared (IR) spectroscopy : Strong S=O stretches at 1150–1300 cm⁻¹ and C-Br bonds at 500–600 cm⁻¹ .

Basic: What are the primary biological targets studied for this compound?

This compound derivatives are explored for:

- Antiviral activity : As hepatitis B capsid inhibitors, disrupting viral assembly through sulfone-mediated protein interactions .

- Antidiabetic applications : Cryptochrome inhibitors targeting circadian rhythm regulators, with IC₅₀ values <10 µM in cellular assays .

- Anti-inflammatory effects : Dual COX-2/5-LO inhibition observed in structurally similar isothiazolidine dioxides (e.g., S-2474) .

Advanced: How can computational modeling predict the bioactivity of derivatives?

Q. Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cryptochrome or COX-2). For example, sulfone groups show strong hydrogen bonding with Arg¹²⁸ in cryptochrome active sites .

- QSAR studies : Correlate substituent effects (e.g., bromine vs. methyl groups) with bioactivity. Electron-withdrawing groups (Br) enhance sulfone electrophilicity, improving target affinity .

- ADMET prediction : Tools like SwissADME assess logP (optimal 2–3) and solubility to prioritize derivatives with oral bioavailability .

Advanced: What strategies address contradictory data in biological assays for this compound?

Case example : Discrepancies in IC₅₀ values for cryptochrome inhibition may arise from:

- Assay conditions : Variations in ATP concentrations (1–10 mM) or pH (7.4 vs. 6.8) alter enzyme kinetics .

- Compound stability : Hydrolysis of the isothiazolidine ring in aqueous buffers (e.g., PBS) reduces apparent activity. Use LCMS to monitor degradation .

- Cell line variability : HepG2 vs. HEK293 cells exhibit differing cytochrome P450 expression, affecting metabolite profiles .

Resolution : Standardize protocols (e.g., fixed ATP at 5 mM) and include stability controls (e.g., pre-incubation in assay buffer) .

Advanced: How to design derivatives for improved pharmacokinetics?

Q. Structural modifications :

- Bioisosteric replacement : Substitute bromine with CF₃ to enhance metabolic stability while retaining electronic effects .

- Prodrug strategies : Acetylate the sulfone group to increase membrane permeability, with in situ hydrolysis releasing the active form .

- PEGylation : Attach polyethylene glycol (PEG) chains to the aryl ring to prolong half-life in vivo .

Q. Validation :

- In vitro metabolic assays : Use liver microsomes to measure clearance rates.

- Pharmacokinetic profiling : Monitor Cₘₐₓ and AUC in rodent models after oral administration .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Q. Key issues :

- Low yields in coupling steps : Copper-mediated reactions often require excess reagents (e.g., 3 eq. K₂CO₃) and prolonged reaction times (24–48 hr) .

- Purification bottlenecks : HPLC on preparative scales is time-consuming. Switch to flash chromatography with silica gel and ethyl acetate/hexane gradients .

- Regioselectivity : Competing aryl-aryl coupling byproducts (e.g., biphenyl derivatives) form at >5% scale. Optimize ligand-to-copper ratios (1:1.2) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。